1-Chloro-1-(5-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

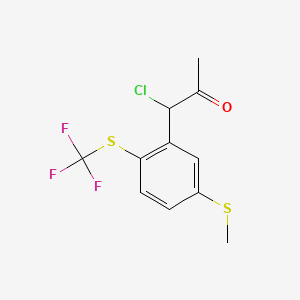

1-Chloro-1-(5-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylketone featuring a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing two sulfur-based groups: methylthio (-SCH₃) and trifluoromethylthio (-SCF₃). These substituents impart distinct electronic and steric properties. The trifluoromethylthio group, in particular, is strongly electron-withdrawing, enhancing the electrophilicity of the ketone moiety, while the methylthio group contributes to lipophilicity. Its synthesis likely involves Friedel-Crafts acylation or analogous methods, as seen in related arylketones .

Properties

Molecular Formula |

C11H10ClF3OS2 |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

1-chloro-1-[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-5-7(17-2)3-4-9(8)18-11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

YVSHHOWWXWYEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC)SC(F)(F)F)Cl |

Origin of Product |

United States |

Biological Activity

1-Chloro-1-(5-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by a complex structure that includes a chloro group, a methylthio group, and a trifluoromethylthio group. This unique combination of functional groups suggests potential for diverse biological activities. The compound's molecular formula is C11H10ClF3OS2, with a molecular weight of 314.77 g/mol.

The compound's structure can be represented as follows:

- Molecular Formula : C11H10ClF3OS2

- Molecular Weight : 314.77 g/mol

- CAS Number : 1805748-64-4

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, particularly in the realms of antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing methylthio and trifluoromethylthio groups have been linked to enhanced antibacterial and antifungal activities. The presence of these groups may enhance the lipophilicity of the molecules, allowing better membrane penetration and interaction with microbial targets.

Anticancer Properties

In vitro studies have demonstrated that certain pyrazole derivatives, structurally related to the compound , exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The incorporation of halogen substituents like chlorine and bromine has been shown to increase the potency of these compounds against cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds similar to this compound against common pathogens. The results indicated that compounds with methylthio and trifluoromethylthio substitutions exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A (similar structure) | E. coli | 25 |

| Compound B (similar structure) | S. aureus | 20 |

| This compound | Not directly tested | Hypothetical values based on structural activity |

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research into the cytotoxic effects of pyrazole derivatives revealed that compounds with similar functionalities to this compound exhibited significant growth inhibition in MDA-MB-231 cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15 |

| Compound D | MDA-MB-231 | 10 |

| This compound | Hypothetical estimate based on structural similarity | Potentially lower than 10 |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific enzyme targets, leading to disruption of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

α,β-unsaturated ketones (e.g., and ) exhibit extended conjugation, enabling applications in photodynamic therapies or as Michael acceptors, unlike the saturated propan-2-one backbone of the target compound .

Synthesis :

- Friedel-Crafts acylation is a common method for arylketones (e.g., ), suggesting the target compound could be synthesized similarly using chloropropionyl chloride and a suitable catalyst .

Steric and Electronic Profiles :

- The cyclopropyl group in introduces steric hindrance, which may reduce reactivity compared to the target compound’s planar phenyl ring .

- Trimethoxyphenyl groups () enhance electron density, contrasting with the target’s electron-deficient aryl ring .

Physicochemical Data (Inferred from Evidence)

While explicit data for the target compound is unavailable, trends from similar compounds suggest:

- Melting Points : Halogenated arylketones (e.g., ) typically exhibit higher melting points (>100°C) due to polar substituents and rigid structures.

- Solubility : Sulfur-containing groups (e.g., -SCH₃, -SCF₃) increase solubility in organic solvents (e.g., chloroform, DCM) compared to purely hydrocarbon analogs .

- Stability : Trifluoromethylthio groups may enhance thermal stability but could pose hydrolysis risks under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.